molecular formula C22H14BrF3N2O3S B2377071 2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile CAS No. 1024740-72-4

2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile

Cat. No. B2377071
CAS RN: 1024740-72-4
M. Wt: 523.32
InChI Key: GIYRYYUJDIBNIX-STZFKDTASA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

1. Antagonist Activity in Drug Design

The compound has been studied in the context of designing nonsteroidal antiandrogens. One such study involved synthesizing and testing 3-(substituted thio)-2-hydroxypropionanilides, sulfones, and sulfoxides to assess their antiandrogen activity, where members of the trifluoromethyl series exhibited partial androgen agonist activity (Tucker, Crook, & Chesterson, 1988).

2. Chemical Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For instance, a study focused on the synthesis of 2-(2′-(2″-toluene sulfonyl ester ethoxy)-4′-N-trifluoroacetyl-phenyl) benzothiazole, demonstrating the versatility and applicability of such compounds in chemical synthesis (Lu Chun-xiong, 2011).

3. Development of Polymeric Materials

Research has explored the use of similar compounds in the development of new materials. For example, a study on fluorinated poly(ether sulfone imide)s highlighted the potential of these materials in applications requiring thermal stability and low dielectric constants, which could have implications for the electronic industry (Wang et al., 2014).

4. Pharmaceutical Applications

The compound's derivatives have been evaluated for their potential in pharmaceutical applications. A study on novel sulfonamides as EP1 receptor selective antagonists highlights the potential of such compounds in drug development (Naganawa et al., 2006).

5. Potential in Antimicrobial Research

The compound has been incorporated in studies focusing on antimicrobial activity. For instance, research on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety investigated the antimicrobial activities of these new sulfone derivatives (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results.

properties

IUPAC Name

(Z)-2-(4-bromophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrF3N2O3S/c23-16-4-10-20(11-5-16)32(29,30)21(13-27)14-28-17-6-8-18(9-7-17)31-19-3-1-2-15(12-19)22(24,25)26/h1-12,14,28H/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRYYUJDIBNIX-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile

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